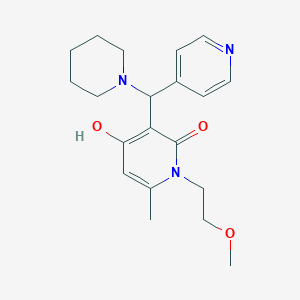
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, any common or trade names, its molecular formula, and possibly a brief statement about its use or significance.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, any functional groups, and how these contribute to its properties and behavior.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the reagents and conditions for each reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
- Functionalized Pyridines Synthesis : The compound is involved in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, showcasing its versatility in forming complex heterocyclic structures, which are crucial in pharmaceutical chemistry (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
- Electrochemical Oxidation : Research demonstrates the indirect electrochemical oxidation of piperidin-4-ones, highlighting the electrochemical properties and potential applications of piperidine derivatives in organic synthesis (Elinson, M., et al., 2006).
Molecular and Crystal Structures
- The structural analysis of hydroxy derivatives of hydropyridine, including compounds similar to the query, reveals insights into their conformational flexibility and the role of hydrogen bonds in molecular packing within crystals, providing a foundation for designing molecules with desired physical and chemical properties (Kuleshova, L., & Khrustalev, V., 2000).
Pharmacological Applications
- G Protein-Biased Dopaminergics : A study on the development of G protein-biased dopaminergic agents, incorporating structural motifs similar to the compound , demonstrates its relevance in designing novel therapeutics targeting dopamine receptors. This research underscores the compound's potential utility in the development of drugs with improved efficacy and safety profiles (Möller, D., et al., 2017).
Corrosion Inhibition
- Quantum Chemical Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces were explored through quantum chemical calculations and molecular dynamics simulations, indicating the potential application of these compounds in protecting metals from corrosion (Kaya, S., et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including toxicity, flammability, environmental impact, and safe handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-6-8-21-9-7-16)22-10-4-3-5-11-22/h6-9,14,19,24H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWCIQSPUKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
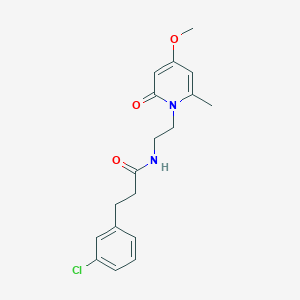
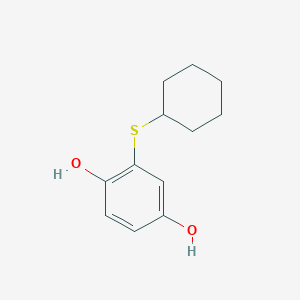
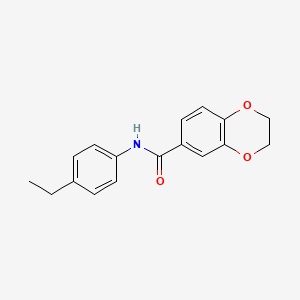
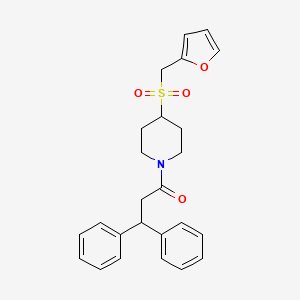
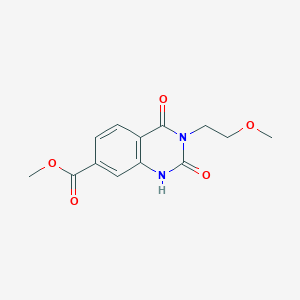
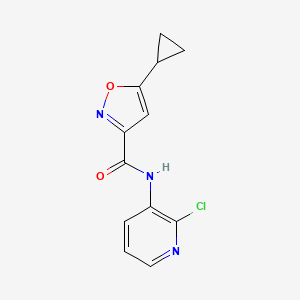
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
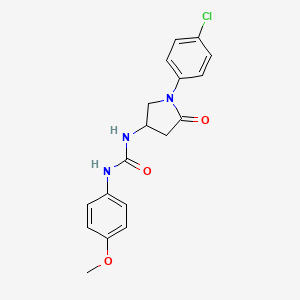
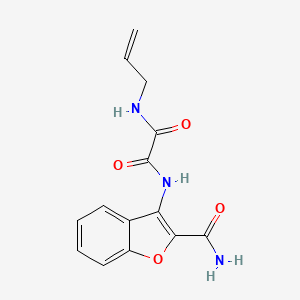
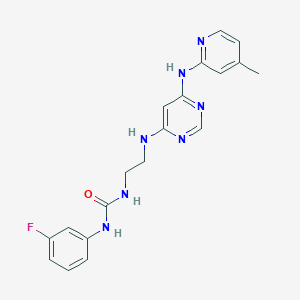
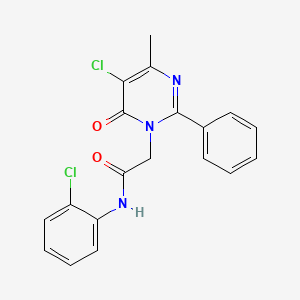
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)